molecular formula C5H7BN2O2 B13472408 (2-(1H-Pyrazol-4-yl)vinyl)boronic acid

(2-(1H-Pyrazol-4-yl)vinyl)boronic acid

Cat. No.: B13472408
M. Wt: 137.93 g/mol
InChI Key: WTKLWPWRJPFQPF-OWOJBTEDSA-N
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Description

(2-(1H-Pyrazol-4-yl)vinyl)boronic acid is an organoboron compound that features a pyrazole ring attached to a vinyl group, which is further bonded to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-Pyrazol-4-yl)vinyl)boronic acid typically involves the hydroboration of alkynes or alkenes. One common method is the use of hexamethyldisilazane lithium as a precatalyst, which enables a lithium-promoted hydroboration with pinacolborane as the hydride source . This method offers remarkable substrate tolerance and good yields. Another approach involves the use of tropylium salts to promote the hydroboration reaction of alkynes, providing a broad range of vinylboronates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of hydroboration and the use of efficient catalysts such as iron complexes bearing pyrrolide-based PNP pincer ligands can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

(2-(1H-Pyrazol-4-yl)vinyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include pinacolborane for hydroboration, palladium catalysts for Suzuki-Miyaura coupling, and various oxidizing agents for oxidation reactions . The conditions typically involve mild temperatures and the presence of suitable solvents such as ethanol or tetrahydrofuran.

Major Products

The major products formed from these reactions include vinylboronates, alkylboronic acids, and various cross-coupled products depending on the specific reaction conditions and reagents used .

Properties

Molecular Formula

C5H7BN2O2

Molecular Weight

137.93 g/mol

IUPAC Name

[(E)-2-(1H-pyrazol-4-yl)ethenyl]boronic acid

InChI

InChI=1S/C5H7BN2O2/c9-6(10)2-1-5-3-7-8-4-5/h1-4,9-10H,(H,7,8)/b2-1+

InChI Key

WTKLWPWRJPFQPF-OWOJBTEDSA-N

Isomeric SMILES

B(/C=C/C1=CNN=C1)(O)O

Canonical SMILES

B(C=CC1=CNN=C1)(O)O

Origin of Product

United States

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